molecular formula C16H15N3O2 B2408898 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea CAS No. 1170298-85-7

1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea

Cat. No.: B2408898
CAS No.: 1170298-85-7
M. Wt: 281.315
InChI Key: VKUYNPDHTJVKMQ-UHFFFAOYSA-N
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Description

1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound belongs to the class of urea derivatives, which are known for their diverse biological activities.

Preparation Methods

The synthesis of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea typically involves the reaction of 1-methyl-2-oxoindoline with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl or indoline moieties, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis by activating caspases and other apoptotic pathways .

Comparison with Similar Compounds

1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(1-methyl-2-oxo-3H-indol-5-yl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-19-14-8-7-13(9-11(14)10-15(19)20)18-16(21)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUYNPDHTJVKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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